MFCD18318153
Description
MFCD18318153 is a synthetic organic compound with a pyrrolo-triazine core structure, commonly utilized in pharmaceutical and agrochemical research. Based on structurally related compounds in the evidence, this compound likely exhibits the following characteristics:
Properties
IUPAC Name |
2-chloro-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)14(19)10-5-3-9(4-6-10)12-8-17-13(16)7-11(12)15(20)21/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHTQKUALLRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688067 | |
| Record name | 2-Chloro-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-69-1 | |
| Record name | 2-Chloro-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318153 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions: MFCD18318153 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD18318153 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases. In industry, the compound is utilized in the development of new materials and technologies, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of MFCD18318153 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD18318153 belongs to a class of nitrogen-rich heterocycles. Two structurally and functionally similar compounds are analyzed below:
Structural Analogs
Compound A : CAS 918538-05-3 (MDL: MFCD11044885)
- Structure : 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine.
- Molecular weight : 188.01 g/mol.
- Key differences :
Compound B : CAS 1533-03-5 (MDL: MFCD00039227)
- Structure: 3'-(Trifluoromethyl)propiophenone derivative.
- Molecular weight : 202.17 g/mol.
- Key differences :
Functional Analogs
Compound C : CAS 1761-61-1 (MDL: MFCD00003330)
- Structure : Brominated benzoic acid derivative.
- Function : Used as a corrosion inhibitor and intermediate in dye synthesis.
- Key contrast : Lacks the pyrrolo-triazine core, reducing its utility in medicinal chemistry compared to this compound .
Data Tables
Table 1: Molecular and Physicochemical Properties
Research Findings
Structural Impact on Bioactivity :
- Chlorine substituents (e.g., in CAS 918538-05-3) enhance electrophilic reactivity but increase toxicity (H315/H319) .
- Trifluoromethyl groups (e.g., in CAS 1533-03-5) improve metabolic stability and BBB penetration .
Synthetic Efficiency :
- Microwave-assisted synthesis (used in CAS 1533-03-5) achieves higher yields (98%) than conventional methods .
- Green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1) reduce waste but require specialized setups .
Pharmacological Potential: Pyrrolo-triazines (like this compound) show promise as kinase inhibitors due to their planar, aromatic structures .
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